molecular formula C18H17ClN2O5 B4301628 ethyl 3-(2-chlorophenyl)-3-[(2-nitrobenzoyl)amino]propanoate

ethyl 3-(2-chlorophenyl)-3-[(2-nitrobenzoyl)amino]propanoate

Cat. No. B4301628
M. Wt: 376.8 g/mol
InChI Key: RVLDLXAQSPIVOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(2-chlorophenyl)-3-[(2-nitrobenzoyl)amino]propanoate, also known as ethyl 2-chloro-α-(2-nitrobenzamido)-2-phenylacetate, is a chemical compound that has gained significant attention in scientific research. This compound belongs to the class of esters and is widely used in the pharmaceutical industry due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of ethyl 3-(2-chlorophenyl)-3-[(2-nitrobenzoyl)amino]propanoate 3-(2-chlorophenyl)-3-[(2-nitrobenzoyl)amino]propanoate is not fully understood. However, it is believed that the compound exerts its antimicrobial activity by inhibiting the synthesis of bacterial cell walls and disrupting fungal cell membranes. The anticancer activity of the compound is thought to be due to its ability to induce apoptosis in cancer cells. The anti-inflammatory activity of the compound is attributed to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Ethyl 3-(2-chlorophenyl)-3-[(2-nitrobenzoyl)amino]propanoate has been shown to have several biochemical and physiological effects. The compound has been found to reduce the growth of bacterial and fungal cells, induce apoptosis in cancer cells, and inhibit the production of pro-inflammatory cytokines. The compound has also been shown to have low toxicity and no significant adverse effects on normal cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ethyl 3-(2-chlorophenyl)-3-[(2-nitrobenzoyl)amino]propanoate 3-(2-chlorophenyl)-3-[(2-nitrobenzoyl)amino]propanoate in lab experiments is its broad-spectrum antimicrobial activity. The compound can be used to study the effects of antimicrobial agents on various bacterial and fungal strains. Another advantage is the compound's low toxicity and lack of significant adverse effects on normal cells. However, one of the limitations of using the compound in lab experiments is its limited solubility in water, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research and development of ethyl 3-(2-chlorophenyl)-3-[(2-nitrobenzoyl)amino]propanoate 3-(2-chlorophenyl)-3-[(2-nitrobenzoyl)amino]propanoate. One possible direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of new drugs based on the structure of the compound for the treatment of bacterial and fungal infections, cancer, and inflammatory diseases. Further studies are also needed to elucidate the mechanism of action of the compound and its potential side effects. Finally, the compound's potential as a diagnostic tool for certain diseases should also be explored.

Scientific Research Applications

Ethyl 3-(2-chlorophenyl)-3-[(2-nitrobenzoyl)amino]propanoate has been extensively studied for its potential therapeutic applications. The compound has been shown to possess antimicrobial, anticancer, and anti-inflammatory properties. It has been used in the development of new drugs for the treatment of bacterial and fungal infections, cancer, and inflammatory diseases.

properties

IUPAC Name

ethyl 3-(2-chlorophenyl)-3-[(2-nitrobenzoyl)amino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O5/c1-2-26-17(22)11-15(12-7-3-5-9-14(12)19)20-18(23)13-8-4-6-10-16(13)21(24)25/h3-10,15H,2,11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVLDLXAQSPIVOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC=CC=C1Cl)NC(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(2-chlorophenyl)-3-[(2-nitrobenzoyl)amino]propanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 3-(2-chlorophenyl)-3-[(2-nitrobenzoyl)amino]propanoate
Reactant of Route 2
Reactant of Route 2
ethyl 3-(2-chlorophenyl)-3-[(2-nitrobenzoyl)amino]propanoate
Reactant of Route 3
Reactant of Route 3
ethyl 3-(2-chlorophenyl)-3-[(2-nitrobenzoyl)amino]propanoate
Reactant of Route 4
Reactant of Route 4
ethyl 3-(2-chlorophenyl)-3-[(2-nitrobenzoyl)amino]propanoate
Reactant of Route 5
ethyl 3-(2-chlorophenyl)-3-[(2-nitrobenzoyl)amino]propanoate
Reactant of Route 6
Reactant of Route 6
ethyl 3-(2-chlorophenyl)-3-[(2-nitrobenzoyl)amino]propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.